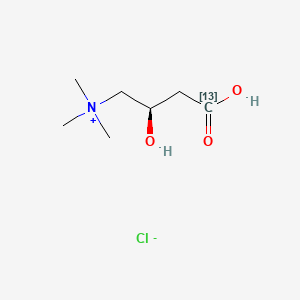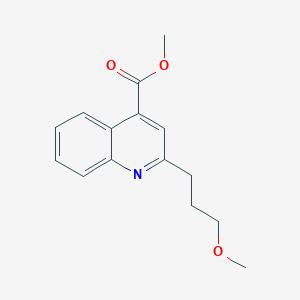
Arachidonic acid glycidyl ester-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonic acid glycidyl ester-d5 is a labeled analogue of arachidonic acid glycidyl ester. It is an ester derivative of the essential fatty acid arachidonic acid and serves as an intermediate in the preparation of the endocannabinoid 2-arachidonyl glycerol. This compound is used in various scientific research applications due to its unique properties and labeled nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid glycidyl ester-d5 involves the esterification of arachidonic acid with glycidol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. The labeled version, this compound, is synthesized using deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research.
Análisis De Reacciones Químicas
Types of Reactions
Arachidonic acid glycidyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group into different functional groups.
Substitution: The glycidyl ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives, while reduction can yield alcohols and other reduced forms .
Aplicaciones Científicas De Investigación
Arachidonic acid glycidyl ester-d5 is widely used in scientific research due to its labeled nature and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of arachidonic acid glycidyl ester-d5 involves its interaction with various molecular targets and pathways. It acts as an inhibitor of monoacylglycerol lipase and fatty acid amide hydrolase, enzymes involved in lipid metabolism. The compound’s labeled nature allows researchers to track its metabolic pathways and interactions within biological systems.
Comparación Con Compuestos Similares
Arachidonic acid glycidyl ester-d5 is unique due to its labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:
Arachidonic acid glycidyl ester: The unlabeled version of the compound.
2-Arachidonyl glycerol: An endocannabinoid synthesized from arachidonic acid glycidyl ester.
Glycidyl esters of other fatty acids: Similar esters derived from different fatty acids.
These compounds share some chemical properties but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C23H36O3 |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clave InChI |
ACYNJBAUKQMZDF-BGRPFJIQSA-N |
SMILES isomérico |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
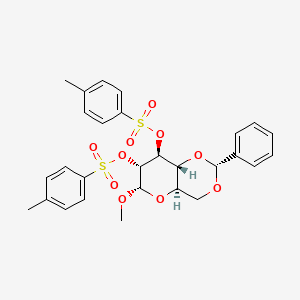
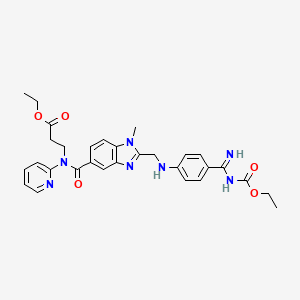
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

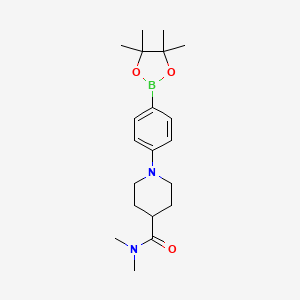

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

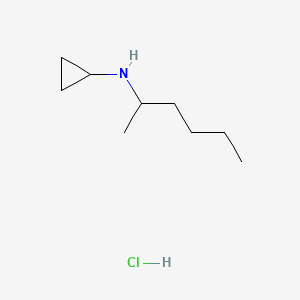
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
